N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-4-13-10-17(25)22-19(20-13)24-16(9-12(2)23-24)21-18(26)11-28-15-7-5-14(27-3)6-8-15/h5-10H,4,11H2,1-3H3,(H,21,26)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUACEIXLXSHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
The structure features a pyrimidinone moiety linked to a pyrazole and an acetamide group, which contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidinone compounds exhibit significant antimicrobial properties. For instance, research has shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells. A study focusing on related compounds demonstrated their ability to inhibit cell proliferation in human cancer cell lines through the activation of caspase pathways .
Analgesic Effects
The compound has been explored for its analgesic properties, particularly in the context of chronic pain management. Inhibiting adenylyl cyclase type 1 has emerged as a promising target for analgesics, with pyrimidinone derivatives showing efficacy in reducing pain responses in animal models . This mechanism is crucial as it operates downstream of traditional opioid pathways, potentially reducing the risk of addiction associated with opioid use.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Anticancer Activity Assessment : In vitro studies using MTT assays revealed that the compound inhibited the growth of breast cancer cells by 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations
Core Structure Variations: The target compound’s pyrimidine-pyrazole core differs from benzooxazine () and quinoxaline () systems. The acetamide side chain in the target compound features a 4-methoxyphenoxy group, contrasting with ’s 2,6-dimethylphenoxy and ’s indazole-piperazine motifs. Methoxy groups generally improve solubility but may reduce membrane permeability compared to hydrophobic substituents like cyclohexyl () .
Synthetic Approaches :
- The target compound likely employs Cs₂CO₃/DMF-mediated coupling, similar to ’s method, due to the acetamide linkage. However, ’s use of DMSO-d6 for NMR characterization suggests advanced analytical validation techniques .
- Multi-step peptide coupling () and piperazine functionalization () highlight divergent strategies for optimizing bioactivity .
Biological Implications: While direct data for the target compound is unavailable, analogues with pyrimidine-acetamide scaffolds (e.g., ) are often kinase inhibitors. The 4-methoxyphenoxy group may confer selectivity for specific ATP-binding pockets . Quinoxaline derivatives () are associated with CNS activity, whereas benzooxazines () may target inflammatory pathways. This suggests the target compound’s applications depend on substituent-driven target specificity .
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
- Step 1 : Cyclocondensation of ethyl 3-oxobutanoate with thiourea to form the pyrimidinone core .
- Step 2 : Functionalization of the pyrazole ring using 3-methyl-1H-pyrazol-5-amine, followed by coupling with 2-(4-methoxyphenoxy)acetic acid via an amide bond.
- Key Conditions : Use of DMF as a solvent, potassium carbonate as a base, and room-temperature stirring for 12–24 hours to ensure complete reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Q. How can researchers characterize this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm the presence of the pyrimidinone (δ 10.5–11.0 ppm for NH), pyrazole (δ 6.5–7.5 ppm for aromatic protons), and methoxyphenoxy groups (δ 3.7–3.9 ppm for OCH) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 425.16 for [M+H]).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Structural Analog Comparison : Test derivatives with modifications to the pyrimidinone (e.g., replacing ethyl with propyl) or methoxyphenoxy groups to isolate pharmacophore contributions .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities to proposed targets (e.g., kinase enzymes) .
Q. What computational approaches are recommended for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Modeling :
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., COX-2 or EGFR kinases) .
- Validation : Compare computational results with in vitro assays (e.g., hepatic microsome stability tests) .
Q. How can researchers optimize this compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide or methoxyphenoxy moieties .
- Crystal Engineering : Polymorph screening via solvent evaporation to identify forms with higher dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
